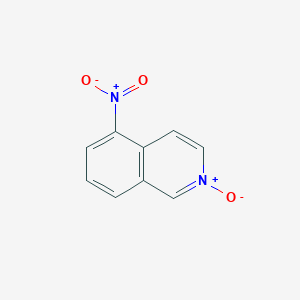

5-Nitroisoquinoline 2-oxide

Description

Structure

3D Structure

Properties

CAS No. |

57554-78-6 |

|---|---|

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-nitro-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C9H6N2O3/c12-10-5-4-8-7(6-10)2-1-3-9(8)11(13)14/h1-6H |

InChI Key |

WBAQSNZRHXVIOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitroisoquinoline 2 Oxide and Its Derivatives

Established Synthetic Routes to 5-Nitroisoquinoline (B18046) 2-oxide

The primary and most well-documented method for synthesizing 5-Nitroisoquinoline 2-oxide involves the direct nitration of its parent N-oxide.

Nitration of Isoquinoline-2-oxide

The synthesis of this compound is achieved through the electrophilic nitration of Isoquinoline-2-oxide. This reaction typically employs a nitrating agent, such as potassium nitrate (B79036), in the presence of concentrated sulfuric acid. thieme-connect.de The process involves heating the reaction mixture to facilitate the substitution.

Under these conditions, the reaction demonstrates specific regioselectivity. The nitration of isoquinoline (B145761) 2-oxide with potassium nitrate and concentrated sulfuric acid at a temperature of 60°C results in the formation of this compound with a yield of 64%. thieme-connect.de A minor byproduct, the 8-nitro-isomer, is also formed in a small quantity (7%). thieme-connect.de The general method for preparing 5-nitroisoquinoline derivatives by nitrating isoquinoline-2-oxide has been a standard procedure in heterocyclic chemistry. ias.ac.in

| Parameter | Value | Reference |

| Starting Material | Isoquinoline-2-oxide | thieme-connect.de |

| Reagents | Potassium Nitrate, Sulfuric Acid | thieme-connect.de |

| Temperature | 60°C | thieme-connect.de |

| Major Product | This compound | thieme-connect.de |

| Yield of Major Product | 64% | thieme-connect.de |

| Minor Product | 8-Nitroisoquinoline (B1594253) 2-oxide | thieme-connect.de |

| Yield of Minor Product | 7% | thieme-connect.de |

Advancements in Process Optimization for Synthesis

To address challenges associated with traditional batch synthesis, such as safety concerns with exothermic reactions and waste management, modern process optimization techniques are being explored for the synthesis of nitroaromatic compounds.

Continuous-Flow Reactor Techniques

Continuous-flow chemistry offers significant advantages for nitration reactions, enhancing safety, efficiency, and scalability. Although detailed reports on the continuous-flow synthesis of this compound are not prevalent, the application of this technology to related processes, such as the synthesis of other isoquinoline derivatives and the hydrogenation of 5-nitroisoquinoline, highlights its potential. researchgate.net

Key benefits of using continuous-flow reactors include:

Improved Safety: The small reaction volumes within the reactor minimize risks associated with highly exothermic nitration reactions and the handling of hazardous reagents. Precise temperature control and superior heat dissipation prevent thermal runaways.

Enhanced Efficiency: Efficient mixing within microreactors leads to more consistent product quality and can significantly reduce reaction times. For example, a continuous-flow strategy for a different synthesis reduced the reaction time from 8 hours to just 36 minutes while increasing the yield. researchgate.net

Scalability: Production can be scaled up by extending the operational time or by numbering up the reactors, rather than increasing the reactor volume, which can be a complex process for batch reactors.

Catalytic Nitration Strategies Utilizing Heterogeneous Catalysts

The use of strong acids like sulfuric acid in traditional nitration poses challenges related to corrosion and acidic waste generation. Catalytic nitration strategies, particularly those employing solid, reusable heterogeneous catalysts, offer a greener and more efficient alternative.

Derivatization Strategies via Direct Functionalization

The this compound scaffold can be further modified to create a variety of derivatives. Direct functionalization through nucleophilic substitution is a key strategy for introducing new chemical moieties onto the heterocyclic ring.

Nucleophilic Substitution Reactions

The presence of the electron-withdrawing nitro group and the N-oxide function significantly activates the isoquinoline ring system towards nucleophilic attack. The N-oxide group, in particular, facilitates the nucleophilic displacement of substituents, such as halogens, at the 1-position more readily than in the corresponding isoquinoline. thieme-connect.de

A prominent method for direct functionalization is Oxidative Nucleophilic Hydrogen Substitution (SNH). mdpi.comnih.gov While much of the research has been conducted on the closely related 5-nitroisoquinoline, the principles are applicable to its N-oxide derivative. In SNH reactions, a nucleophile attacks a C-H bond, and the resulting intermediate is aromatized by an external oxidizing agent. mdpi.comnih.gov

Research on the SNH amidation of 5-nitroisoquinoline has shown that the reaction is highly regioselective, with nucleophilic attack occurring at positions 6 and 8, leading to nitro- and nitroso-derivatives. mdpi.comnih.govresearchgate.net The reaction conditions, particularly the presence or absence of water, can influence the product distribution. mdpi.com

Table of SNH Amidation Products from 5-Nitroisoquinoline:

| Nucleophile (Amide) | Method | Position of Substitution | Product Type | Yield (%) | Reference |

| 4-Methylbenzamide | Method A (anhydrous) | 8 and 6 | Mixture of Nitroamide and Nitrosoamide | 45 (total) | researchgate.net |

| 4-Methylbenzamide | Method B (with H₂O) | 8 | Nitroamide (2a) | 53 | mdpi.com |

| Benzamide (B126) | Method B (with H₂O) | 8 | Nitroamide (2b) | 44 | nih.gov |

| 4-Nitrobenzamide | Method B (with H₂O) | 8 | Nitroamide (2d) | 52 | mdpi.com |

| 2-Nitrobenzamide | Method A (anhydrous) | 8 | Nitroamide (2f) | 38 | mdpi.com |

Another approach is Vicarious Nucleophilic Substitution (VNS), which has been used for the selective ortho-methylation of 5-nitroisoquinoline, yielding 6-methyl-5-nitroisoquinoline. acs.org Additionally, reactions with reagents like phosphorus oxychloride can lead to substitution at the 1-position, as demonstrated by the reaction of 3-methyl-5-nitro-isoquinoline-2-oxide to form 1-chloro-3-methyl-5-nitroisoquinoline. arxiv.org

Regioselective Functionalization Approaches

The structure of 5-nitroisoquinoline enables selective chemical reactions at different points on the isoquinoline ring. This regioselectivity is largely dictated by the electronic effects of the nitro group. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitro group, which are the C6 and C8 positions, respectively. mdpi.com

The reaction conditions, particularly the presence of water, can influence the regioselectivity. For instance, in SNH (Vicarious Nucleophilic Substitution of Hydrogen) amidation reactions, the use of anhydrous conditions can lead to different outcomes compared to aqueous environments. In the presence of water, hydrated amide anions, which are bulkier, may encounter steric hindrance at the ortho-position (C6), thus favoring attack at the para-position (C8) to yield nitro derivatives. mdpi.com Conversely, under anhydrous conditions, reactions with certain nucleophiles, like ureas, proceed exclusively at the C6 position. mdpi.com

Formation of Nitro- and Nitroso-Amides

The direct nucleophilic substitution of a hydrogen atom in 5-nitroisoquinoline by an N-amide function is a key method for creating nitro- and nitroso-amides. mdpi.comdntb.gov.uaresearchgate.net This SNH amidation process involves the reaction of 5-nitroisoquinoline with amide anions. mdpi.com

The mechanism proposes that the nucleophilic amide anion adds to the electron-deficient isoquinoline ring at either the C8 (para) or C6 (ortho) position relative to the nitro group. mdpi.com

Nitro-Amide Formation: The adduct formed at the C8 position (a para σH adduct) undergoes oxidative aromatization to yield 8-nitro-substituted amides (nitroamides). mdpi.com

Nitroso-Amide Formation: The adduct at the C6 position (an ortho σH adduct) aromatizes through a different pathway involving proton transfer and the elimination of a water molecule, resulting in the formation of 6-nitroso-substituted amides (nitrosoamides). mdpi.com

Synthesis of Urea (B33335) Derivatives

The reaction of 5-nitroisoquinoline with urea and its derivatives presents a distinct regioselectivity compared to reactions with amides. mdpi.com Under anhydrous conditions, the SNH reaction of 5-nitroisoquinoline with urea and monosubstituted ureas like phenyl-, tert-butyl-, and (1,1-dimethylpentyl)urea occurs exclusively at the C6 position. mdpi.comdntb.gov.uaresearchgate.net This leads to the formation of 5-nitrosoisoquinoline-6-amine as the primary product. mdpi.com

The proposed mechanism for this transformation involves the initial formation of a nucleophilic substitution product which is unstable. mdpi.com Under the reaction conditions, the urea radical is converted into an amino group, a key step involving the elimination of an isocyanic acid molecule (or its ester) and the formation of an anion. mdpi.com

In contrast, when the reaction is carried out with disubstituted ureas, such as 1,1-dimethylurea, the outcome is the formation of 8-nitro-substituted urea derivatives. mdpi.com

| Reactant (Urea Derivative) | Reaction Conditions | Major Product |

|---|---|---|

| Urea | Anhydrous | 5-Nitrosoisoquinoline-6-amine |

| Phenylurea | Anhydrous | 5-Nitrosoisoquinoline-6-amine |

| tert-Butylurea | Anhydrous | 5-Nitrosoisoquinoline-6-amine |

| 1,1-Dimethylurea | Anhydrous | 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea |

| N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | Anhydrous | N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide |

Alkylamino and Arylamino Derivative Synthesis

The synthesis of alkylamino and arylamino derivatives of 5-nitroisoquinoline can be achieved through nucleophilic substitution reactions. The reaction of 5-nitroisoquinoline N-oxides with various primary or secondary amines in the presence of an oxidizing agent like potassium ferricyanide (B76249) in an aqueous dioxane medium yields the corresponding secondary and tertiary amines. researchgate.net This method provides a route to 2-alkylamino and 2-dialkylamino derivatives of N-oxides of nitroquinolines. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Nitroisoquinoline 2 Oxide

Types of Chemical Transformations

The chemical behavior of 5-nitroisoquinoline (B18046) 2-oxide is characterized by the interplay between its electron-deficient pyridine (B92270) ring, the N-oxide functionality, and the strongly electron-withdrawing nitro group. These features predispose the molecule to a range of transformations, primarily involving reduction of the nitro group and nucleophilic substitution on the aromatic core.

Reduction Reactions of the Nitro Group

The nitro group of 5-nitroisoquinoline 2-oxide is readily reduced to form the corresponding amine, 5-aminoisoquinoline (B16527) 2-oxide. This transformation is a crucial step in the synthesis of various functionalized isoquinoline (B145761) derivatives. The reduction can be accomplished through several methods, with catalytic hydrogenation being one of the most common. masterorganicchemistry.comwikipedia.org

Standard conditions for this reduction involve the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. jst.go.jpcommonorganicchemistry.com The choice of catalyst and reaction conditions can be critical. For instance, catalytic reduction with palladium-carbon in a neutral medium can selectively yield 5-aminoisoquinoline from its N-oxide precursor. jst.go.jp If the reduction is stopped after the absorption of three moles of hydrogen, a mixture of 5-aminoisoquinoline and 5-aminoisoquinoline N-oxide can be isolated. jst.go.jp This indicates that the N-oxide group itself is susceptible to reduction, though it is more resistant than the nitro group. jst.go.jp

Alternative reducing agents can also be employed. Reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media are effective for converting aromatic nitro compounds to amines and can offer selectivity in the presence of other reducible functional groups. commonorganicchemistry.com Another documented method for the reduction of this compound to the corresponding 5-amino derivative is the use of titanium(III) chloride. thieme-connect.de

The general pathway for the reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

|---|---|

| H₂/Pd-C | A common and efficient method for catalytic hydrogenation. commonorganicchemistry.com |

| H₂/Raney Ni | An alternative catalyst, often used when avoiding dehalogenation is necessary. commonorganicchemistry.com |

| Fe/Acid | A classic and mild method using an easily oxidized metal in an acidic environment. masterorganicchemistry.com |

| SnCl₂ | Provides a mild reduction, tolerant of various other functional groups. commonorganicchemistry.com |

| Na₂S | Useful when acidic conditions or hydrogenation are not compatible with the substrate. commonorganicchemistry.com |

Oxidation Reactions

While the electron-deficient nature of the 5-nitroisoquinoline system makes it generally resistant to electrophilic attack and thus conventional oxidation, specific transformations are possible. The outcome of oxidation reactions is highly dependent on the substituents present on the isoquinoline ring. For 5-nitroisoquinoline, oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) results in the cleavage of the pyridine ring, yielding phthalic acid. shahucollegelatur.org.in This demonstrates that under harsh oxidative conditions, the benzene (B151609) portion of the bicyclic system remains, while the heteroaromatic ring is degraded. shahucollegelatur.org.in

Conversely, in the context of certain nucleophilic substitution reactions, this compound can itself function as an internal oxidant. mdpi.com During some SNH reactions, the nitro group or the N-oxide can act as a hydride acceptor, facilitating the aromatization of the intermediate σ-adduct without the need for an external oxidizing agent. mdpi.com

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Mechanisms

The electron-deficient character of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution of Hydrogen (SNH). mdpi.comresearchgate.net This class of reactions allows for the direct functionalization of C-H bonds, representing an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. mdpi.com The N-oxide and, more significantly, the nitro group at the 5-position strongly activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group (the C-6 and C-8 positions, respectively). mdpi.comresearchgate.net

Oxidative SNH Amidation Pathways

Direct C-H amidation of this compound is a powerful tool for introducing nitrogen-containing functional groups. mdpi.comresearchgate.net In these reactions, an amide anion acts as the nucleophile, attacking the electron-poor isoquinoline ring. The resulting intermediate, a σH adduct, is then aromatized by an oxidizing agent. mdpi.compageplace.de While external oxidants like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or even atmospheric oxygen can be used, the nitro group of the substrate can also serve as the oxidant in some cases. mdpi.comresearchgate.net The reaction of 5-nitroisoquinoline with amide anions can lead to two different types of products, depending on the site of nucleophilic attack and the subsequent aromatization pathway. mdpi.comresearchgate.net

Nitro Pathway (para-substitution)

The "nitro pathway" corresponds to the oxidative SNH mechanism and results in substitution at the C-8 position, which is para to the nitro group. mdpi.comresearchgate.net The reaction proceeds via the following steps:

A nucleophile, such as an amide anion, attacks the C-8 position of the this compound ring. mdpi.com

This addition forms a negatively charged intermediate known as a σH adduct. mdpi.com

The σH adduct is then aromatized through an oxidation step, which removes a hydride equivalent (H⁻). This can be facilitated by an external oxidant or by the nitroarene substrate itself. mdpi.comnih.gov

The final product is the 8-substituted-5-nitroisoquinoline 2-oxide derivative. mdpi.com

This pathway is favored in the presence of water, which appears to promote the oxidative route leading exclusively to the C-8 substituted nitro products. mdpi.com For example, reactions with 1,1-dialkylurea anions in the presence of water yield only the 8-substituted products. mdpi.com

Nitroso Pathway (ortho-substitution)

The "nitroso pathway" provides access to ortho-substituted products at the C-6 position. mdpi.comresearchgate.net This mechanism is distinct from the oxidative SNH pathway and involves an intramolecular rearrangement and elimination. The key steps are:

The nucleophile attacks the C-6 position, ortho to the nitro group, forming a σH adduct. mdpi.com

Instead of being oxidized, this adduct undergoes aromatization through a proton transfer and the subsequent elimination of a water molecule. mdpi.com

This elimination transforms the nitro group (NO₂) into a nitroso group (NO), resulting in the formation of a 6-substituted-5-nitrosoisoquinoline derivative. mdpi.com

This pathway is typically favored under anhydrous (water-free) conditions. mdpi.comresearchgate.net For instance, the reaction of 5-nitroisoquinoline with various amide anions in anhydrous DMSO often produces a mixture of the C-8 nitro and C-6 nitroso products. researchgate.net However, when ureas are used as nucleophiles under anhydrous conditions, the reaction proceeds exclusively via the nitroso pathway to give 6-substituted-5-nitrosoisoquinoline products. mdpi.com

Table 2: Regioselectivity in the SNH Amidation of 5-Nitroisoquinoline mdpi.comresearchgate.net

| Nucleophile | Reaction Conditions | Major Product Pathway | Position of Substitution |

|---|---|---|---|

| Amide Anions (e.g., from benzamides) | Anhydrous DMSO | Mixture of Nitro and Nitroso | C-8 and C-6 |

| Urea (B33335) and Monosubstituted Ureas | Anhydrous DMSO | Nitroso Pathway (exclusive) | C-6 |

| 1,1-Dialkylurea Anions | Anhydrous DMSO | Nitroso Pathway | C-6 |

Reaction Conditions and Regioselectivity Studies

The reaction conditions employed during the nucleophilic substitution of hydrogen in this compound play a pivotal role in determining the regioselectivity and the nature of the products formed. The electronic properties conferred by both the N-oxide and the nitro group create a π-deficient system, activating the molecule for nucleophilic attack.

Studies on the amidation of the closely related 5-nitroisoquinoline show that nucleophilic attack occurs preferentially at the C-6 and C-8 positions, which are ortho and para to the electron-withdrawing nitro group, respectively. nih.gov This regioselectivity is a consequence of the electronic activation at these positions. The choice between these sites and the subsequent aromatization pathway is heavily influenced by the specific reaction environment. nih.govmdpi.com

For example, in the SNH amidation of 5-nitroisoquinoline with amide N-anions in anhydrous DMSO, a mixture of products is often observed. The reaction yields both 8-amido-5-nitroisoquinoline via oxidative aromatization and 6-amido-5-nitrosoisoquinoline through the dehydration pathway. nih.govmdpi.com The use of an external oxidizing agent, such as K3Fe(CN)6, can favor the formation of the nitro-substituted product. mdpi.com Conversely, performing the reaction under strictly anhydrous conditions tends to promote the formation of the nitroso derivative. nih.gov

The C-H arylation of 5-nitroisoquinoline, a related reaction, also demonstrates high regioselectivity, yielding the C-6 arylated product under palladium-carboxylate catalyzed conditions. nih.gov This further highlights the inherent reactivity of the C-6 position. Nitration of isoquinoline N-oxide itself is known to produce a mixture of 5-nitroisoquinoline N-oxide and 8-nitroisoquinoline (B1594253) N-oxide, indicating the directing effects of the N-oxide group. jst.go.jp

The tables below summarize the outcomes based on varying reaction conditions from studies on the analogous 5-nitroisoquinoline system, which provides insight into the expected reactivity of the N-oxide derivative.

Table 1: Regioselectivity in SNH Amidation of 5-Nitroisoquinoline

| Nucleophile (Amide) | Method | Product(s) | Pathway |

|---|---|---|---|

| p-Methylbenzamide | Anhydrous DMSO, NaH | N-(5-nitroisoquinolin-8-yl)-4-methylbenzamide | Oxidative Aromatization |

| p-Methylbenzamide | Anhydrous DMSO, NaH | N-(5-nitrosoisoquinolin-6-yl)-4-methylbenzamide | Dehydration |

| Benzamide (B126) | Anhydrous DMSO, NaH, then H₂O/K₃Fe(CN)₆ | N-(5-nitroisoquinolin-8-yl)benzamide | Oxidative Aromatization |

Data derived from studies on 5-nitroisoquinoline, which serves as a model for the N-oxide's reactivity. mdpi.com

Table 2: Optimization of SNH Amidation of 5-Nitroisoquinoline with p-Methylbenzamide N-anion| Entry | Molar Ratio (Substrate:Amide:Base) | Oxidant | Temperature | Product Yield (Nitro derivative) | Product Yield (Nitroso derivative) |

|---|---|---|---|---|---|

| 1 | 1 : 1.5 : 1.5 | Air | Room Temp. | 24% | 31% |

| 2 | 1 : 2 : 2 | Air | Room Temp. | 25% | 34% |

| 3 | 1 : 1.5 : 1.5 | K₃Fe(CN)₆ | Room Temp. | 22% | 29% |

| 4 | 1 : 1.5 : 1.5 | Air | 60 °C | 19% | 25% |

| 5 | 1 : 1.5 : 1.5 | Argon | Room Temp. | 21% | 32% |

This table illustrates how changes in reaction conditions affect product distribution in the amidation of 5-nitroisoquinoline. researchgate.netmdpi.com

Coordination Chemistry of 5 Nitroisoquinoline 2 Oxide

Complex Formation with Metal Ions

5-Nitroisoquinoline (B18046) 2-oxide acts as a ligand, donating electron density to metal ions to form coordination complexes. The nature of these complexes, including their stoichiometry and coordination geometry, is influenced by the metal ion and the counter-anion present.

Lanthanide Nitrate (B79036) Complexes

New complexes of lanthanide nitrates with 5-nitroisoquinoline 2-oxide (NIQNO) have been synthesized with the general formula Ln(NIQNO)₃(NO₃)₃, where Ln represents lanthanide elements from Lanthanum (La) to Ytterbium (Yb), and Yttrium (Y). ias.ac.inias.ac.inosti.gov These complexes were characterized using various spectroscopic techniques and analytical methods. ias.ac.inias.ac.inosti.gov The molar conductance and infrared (IR) spectral data confirm that the nitrate groups are coordinated to the metal ions in all the studied complexes. ias.ac.inias.ac.inosti.gov The synthesis involves reacting a solution of a hydrated lanthanide nitrate with a solution of this compound in hot ethyl acetate. ias.ac.in

Table 1: Lanthanide Nitrate Complexes of this compound

| Lanthanide (Ln) | General Formula |

|---|---|

| La - Yb, Y | Ln(NIQNO)₃(NO₃)₃ |

Lanthanide Perchlorate (B79767) Complexes

This compound also forms complexes with lanthanide perchlorates. scispace.comacs.orgacs.org The general formulas for these complexes are Ln(NIQNO)₉(ClO₄)₃ for the lighter lanthanides (La-Nd) and Ln(NIQNO)₇(ClO₄)₃ for the heavier lanthanides (Gd-Yb). researchgate.net The difference in the number of coordinated ligands is attributed to the decrease in ionic radius across the lanthanide series, a phenomenon known as lanthanide contraction. Spectroscopic data, including IR and proton NMR, indicate the coordination of the N-O group of the ligand to the lanthanide ions. researchgate.net

Table 2: Lanthanide Perchlorate Complexes of this compound

| Lanthanide (Ln) | General Formula |

|---|---|

| La - Nd | Ln(NIQNO)₉(ClO₄)₃ |

| Gd - Yb | Ln(NIQNO)₇(ClO₄)₃ |

Zinc(II) Halide Complexes

Theoretical and experimental studies have been conducted on the complexes formed between 5-nitroisoquinoline and zinc(II) halides (chlorine, bromine, and iodine). researchgate.netmedchemexpress.comacs.org These investigations provide insights into the electronic properties and potential applications of these complexes. In these complexes, it has been found that both the ring nitrogen atom and the nitro group of the 5-nitroisoquinoline ligand can bond to the Zn(II) ion simultaneously. researchgate.net

Ligand Coordination Modes and Structural Elucidation of Complexes

The way in which this compound binds to metal ions and the resulting three-dimensional arrangement of atoms are crucial aspects of its coordination chemistry.

Coordination through N-O Group Oxygen

In the lanthanide nitrate and perchlorate complexes, this compound coordinates to the metal ion exclusively through the oxygen atom of the N-O group. ias.ac.inias.ac.inosti.govresearchgate.net This is unequivocally proven by infrared and proton NMR spectroscopy. ias.ac.inias.ac.inosti.gov In the IR spectra of the complexes, the N-O stretching frequency of the ligand shifts to lower frequencies, indicating the binding of the N-oxide oxygen to the lanthanide ion. ias.ac.in Additionally, the N-O and C-H out-of-plane vibrations shift to higher frequencies, further confirming the coordination of the N-O group. ias.ac.in Proton NMR spectra of the diamagnetic La³⁺ and Y³⁺ complexes show downfield shifts for all proton signals, which is a consequence of the drainage of electron density from the ligand towards the lanthanide ion upon coordination. ias.ac.in

Assessment of Coordination Number in Complexes

For the lanthanide nitrate complexes of the type Ln(NIQNO)₃(NO₃)₃, a probable coordination number of eight has been assigned to all the complexes. ias.ac.inias.ac.inosti.govresearchgate.net This assessment is based on a comparison of the visible electronic spectral shapes of the Nd³⁺ and Ho³⁺ complexes. ias.ac.inias.ac.inosti.gov The coordination number in the lanthanide perchlorate complexes varies, with the lighter lanthanides exhibiting a coordination number of nine and the heavier lanthanides showing a coordination number of seven. researchgate.net

Influence of Substituents on Coordination Behavior

Research into the coordination chemistry of substituted isoquinoline (B145761) N-oxides aims to understand how factors like the electron-donating or -withdrawing tendency of a group, its bulkiness, and its position on the ring impact complex formation. ias.ac.in The nitro group (NO₂) at the 5-position of the isoquinoline 2-oxide ring, in particular, exerts a strong electronic influence on the ligand's coordination properties.

Electronic and Steric Effects

The 5-nitro group is a potent electron-withdrawing substituent. This property modifies the electron density distribution within the ligand, particularly at the N-oxide oxygen atom, which is the primary coordination site. Studies involving lanthanide nitrate complexes with this compound (NIQNO) have been conducted to probe these effects. ias.ac.in

In these complexes, with the general formula Ln(NIQNO)₃(NO₃)₃ (where Ln = La-Yb and Y), coordination occurs through the oxygen atom of the N-O group. ias.ac.inresearchgate.net This is confirmed by spectroscopic data, such as downfield shifts of the proton signals in the ¹H NMR spectra of the diamagnetic lanthanum (La³⁺) and yttrium (Y³⁺) complexes compared to the free ligand. ias.ac.in This observed deshielding results from the drainage of electron density from the aromatic ring towards the lanthanide ion upon complexation. ias.ac.in

A comparative analysis between complexes of this compound and those of unsubstituted isoquinoline 2-oxide (IQNO) reveals variations in the magnitude of this deshielding. This difference is a direct consequence of the 5-nitro group's influence on the strength of the metal-ligand bond. ias.ac.inresearchgate.net The strong electron-withdrawing nature of the nitro group affects the basicity of the N-oxide oxygen, which in turn modulates the strength of its coordination to the metal ion.

While electronic effects are prominent, steric factors associated with substituents also play a critical role. The position and bulkiness of a substituent can introduce steric hindrance, which may affect the ligand-to-metal ratio in a complex. ias.ac.in For instance, studies on substituted pyridine-1-oxide complexes have shown that substituents at the 4-position can create steric hindrance that impacts the stoichiometry compared to unsubstituted analogues. ias.ac.in In the case of the Ln(NIQNO)₃(NO₃)₃ complexes, a probable coordination number of eight has been assigned for the Nd³⁺ and Ho³⁺ complexes based on their visible electronic spectral shapes, a geometry influenced by both the electronic nature of the ligand and the coordination requirements of the metal ion. ias.ac.in

General studies on other transition metal complexes with substituted aromatic ligands reinforce these principles. For example, density functional theory (DFT) calculations on rhodium(I) complexes with substituted isoquinolines have shown that π-electron withdrawing substituents, such as a nitro group, can lead to an increase in the metal-hydrogen separation distance (Rh···H). researchgate.net This illustrates how electronic perturbations by substituents translate into tangible changes in the coordination geometry.

The table below summarizes the observed influence of substituents on the coordination behavior of isoquinoline N-oxide and related ligands.

| Ligand | Metal Ion(s) | Key Observation | Research Finding |

| This compound (NIQNO) | Lanthanides (La³⁺, Y³⁺) | Enhanced deshielding of ring protons in ¹H NMR vs. free ligand. | Confirms coordination via N-oxide oxygen and indicates drainage of electron density toward the metal ion. ias.ac.in |

| This compound (NIQNO) vs. Isoquinoline 2-oxide (IQNO) | Lanthanides | Variation in the magnitude of proton deshielding between NIQNO and IQNO complexes. | Demonstrates the influence of the 5-nitro substituent on the strength of the metal-ligand bond. ias.ac.in |

| Substituted Isoquinolines (general) | Rhodium(I) | Electron-withdrawing substituents increase the Rh···H separation. | Shows that electronic effects of substituents directly impact the coordination geometry of the complex. researchgate.net |

| 4-Nitroquinoline N-oxide (NQO) | Zinc(II) | Coordination to the Zn(II) Lewis acid enhances the electron-acceptor character of the N-oxide. | Metal coordination amplifies the electronic effects of the nitro substituent, strengthening interactions with other species. mdpi.com |

Theoretical and Computational Studies on 5 Nitroisoquinoline 2 Oxide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to predicting the geometry, stability, and electronic properties of molecules. For compounds like 5-Nitroisoquinoline (B18046) 2-oxide, these methods provide a molecular-level understanding that complements experimental findings. A recent review has highlighted the importance of theoretical and computational methods in studying heterocycles containing N-O bonds to understand their biological effects and guide the development of new bioactive compounds. indexcopernicus.comjchemrev.com

Basis Set Selection and Levels of Theory

The accuracy of DFT calculations is highly dependent on the chosen basis set and level of theory. For isoquinoline (B145761) derivatives, comprehensive basis sets are required to accurately model the electronic environment. Studies on the related 5-nitroisoquinoline have utilized the B3LYP functional combined with Pople-style basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net In investigations of metal complexes involving these ligands, the LANL2DZ basis set has also been employed. researchgate.netresearchgate.net The combination of the B3LYP functional with a split-valence basis set, like 6-31G(d) or higher, is a common choice for optimizing geometries and predicting the properties of N-oxide containing heterocycles. jchemrev.com This level of theory provides a reliable balance between computational cost and accuracy for predicting molecular structures and electronic descriptors.

Electronic Structure and Reactivity Parameters

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key determinants of its chemical reactivity. For 5-Nitroisoquinoline 2-oxide, computational methods provide detailed insights into these parameters.

Frontier Molecular Orbital (HOMO, LUMO) Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. samipubco.com

Table 1: Representative Frontier Orbital Parameters (Note: The following values are illustrative for this class of compounds and are typically calculated using DFT methods like B3LYP/6-311++G(d,p).)

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| EHOMO | -8.0 to -9.5 | Electron-donating capability (Ionization Potential) |

| ELUMO | -2.0 to -3.5 | Electron-accepting capability (Electron Affinity) |

| Energy Gap (ΔE) | 4.5 to 6.0 | Chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.de This method is used to investigate charge transfer interactions, bond polarities, and hybridization within the molecule. researchgate.netescholarship.org

In this compound, NBO analysis can quantify the charge distribution across the aromatic rings, the nitro group, and the N-oxide functional group. The analysis reveals the partial charges on each atom, offering insights into reactive sites. escholarship.org For instance, the oxygen atoms of the nitro and N-oxide groups are expected to carry significant negative charges, while the nitrogen atoms and adjacent carbons would be comparatively electron-deficient. This analysis also details donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and delocalization effects. wisc.edu

Table 2: Representative Natural Population Analysis (NPA) Charges (Note: These values are representative examples of the type of data obtained from NBO analysis for the key heteroatoms in the this compound framework.)

| Atom | Expected Partial Charge (a.u.) | Role |

|---|---|---|

| N (Isoquinoline Ring) | Slightly Negative | Part of the heterocyclic aromatic system |

| O (N-oxide) | Strongly Negative | Potential site for electrophilic interaction |

| N (Nitro Group) | Positive | Electron-withdrawing center |

| O (Nitro Group) | Strongly Negative | Primary site for electrophilic interaction |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de MEP maps are color-coded: red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of most positive potential, which are attractive to nucleophiles. researchgate.net

For this compound, the MEP map is expected to show highly negative potential (red/yellow) around the oxygen atoms of both the N-oxide and the nitro group. These areas represent the most likely sites for interactions with protons or other electrophiles. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the isoquinoline ring system, indicating sites vulnerable to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties are crucial for applications in optoelectronics and photonics. The investigation of these properties in molecules like 5-nitroisoquinoline involves calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using quantum chemical methods.

Table 1: Calculated NLO Properties of 5-Nitroisoquinoline (5NIQ)

| Property | Calculated Value |

| Dipole Moment (μ) | 6.13 Debye |

| Mean Polarizability (<α>) | 18.96 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 4.88 x 10⁻³⁰ esu |

Data sourced from theoretical calculations on 5-nitroisoquinoline. science.gov

Vibrational Spectroscopy and Spectral Assignments

Theoretical vibrational spectra provide a powerful tool for understanding molecular structure and bonding. For 5-nitroisoquinoline, theoretical IR and Raman spectra have been calculated using the DFT/B3LYP/6-311++G(d,p) method. researchgate.netscience.gov These calculations yield harmonic vibrational frequencies, IR intensities, and Raman activities. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net

The theoretical spectra for 5-nitroisoquinoline show characteristic bands corresponding to the vibrations of the isoquinoline core and the nitro group. researchgate.net Key vibrational modes include C-H stretching, ring stretching (C=C and C=N), in-plane and out-of-plane C-H bending, and the symmetric and asymmetric stretching of the NO₂ group. researchgate.net For this compound, studies on its lanthanide complexes confirm that coordination occurs through the oxygen of the N-O group, an observation made by comparing the IR spectrum of the complex to that of the free ligand. researchgate.net

To provide a precise assignment for each vibrational mode, a Total Energy Distribution (TED) analysis is performed. researchgate.netscience.gov TED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous description of the nature of the vibration, moving beyond simple group frequency approximations.

For 5-nitroisoquinoline, TED analysis has been carried out based on calculations at the B3LYP/6-311++G(d,p) level. researchgate.net For instance, the bands corresponding to the NO₂ symmetric and asymmetric stretching vibrations are typically pure, with TED values close to 100% for those specific coordinates. In contrast, many vibrations in the fingerprint region (below 1500 cm⁻¹) are highly mixed, involving contributions from various C-C and C-N stretching and C-H bending modes within the aromatic system. researchgate.netresearchgate.net

Table 2: Selected Vibrational Assignments and TED for 5-Nitroisoquinoline (5NIQ)

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment and TED (%) |

| 1588 | 1587 | ν(C=C) (45), ν(C=N) (28) |

| 1529 | 1530 | νas(NO₂) (88) |

| 1354 | 1348 | νs(NO₂) (79) |

| 856 | 860 | γ(CH) (55) |

| 735 | 734 | τ(ring) (40), δ(NO₂) (25) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; τ: torsion. Data is for the parent compound 5-nitroisoquinoline. researchgate.net

Theoretical IR and Raman Spectra

Solvation Effects in Theoretical Models

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM), are used to simulate these solvation effects. eurjchem.com These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

By performing calculations within a solvation model, it is possible to predict changes in geometry, spectroscopic properties (like UV-Vis and IR spectra), and NLO properties upon dissolution. eurjchem.com For instance, polar solvents are expected to stabilize charge-separated states, which could lead to a red shift (shift to lower energy) in electronic transitions and an enhancement of NLO properties for polar molecules like 5-nitroisoquinoline. While the general methodology is well-established, specific computational studies detailing the solvation effects on the theoretical spectra and NLO properties of either this compound or its parent compound are not extensively reported in the surveyed literature.

Applications of 5 Nitroisoquinoline 2 Oxide in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

5-Nitroisoquinoline (B18046) 2-oxide serves as a significant building block in the synthesis of more complex molecules. Its structure, featuring an isoquinoline (B145761) core with a nitro group and an N-oxide functional group, provides a versatile scaffold for constructing a variety of derivatives. ias.ac.in The presence of the N-oxide group, in particular, influences the reactivity of the isoquinoline ring system, allowing for specific chemical transformations. ias.ac.injst.go.jp

Research has demonstrated that this compound can be a precursor in the synthesis of various substituted isoquinolines. For instance, the nitro group can be reduced to an amino group, which can then be further modified, or it can be substituted through nucleophilic aromatic substitution reactions. These transformations are fundamental in creating a diverse array of complex organic structures.

Facilitation of Amide and Other Functional Group Formation

A significant application of 5-nitroisoquinoline and its N-oxide derivative lies in their ability to facilitate the formation of amides and other functional groups. The compound can undergo nucleophilic substitution reactions, allowing for the direct introduction of amide functionalities onto the isoquinoline framework. This method leads to the formation of nitro- and nitroso-amides, which are valuable intermediates for further chemical transformations.

Recent studies have detailed the direct nucleophilic substitution of a hydrogen atom in 5-nitroisoquinoline to introduce an N-amide function. mdpi.comresearchgate.net This SNH (Substitution Nucleophilic Hydrogen) amidation can lead to both nitro- and nitroso-derivatives of amides and ureas based on the isoquinoline structure. mdpi.comresearchgate.net The reaction mechanism involves the addition of a nucleophile at positions ortho- and para- to the nitro group. mdpi.com The subsequent aromatization of the intermediate σH adducts can proceed via oxidation to form nitroamides or via dehydration to yield nitrosoamides. mdpi.com

The table below summarizes the synthesis of various amide derivatives from 5-nitroisoquinoline, highlighting the versatility of this reaction.

| Product Name | Starting Material | Reagent | Yield (Method A) | Yield (Method B) | Melting Point (°C) |

| 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 5-Nitroisoquinoline | p-Methylbenzamide N-anion | 19% | 53% | 205–206 |

| N-(5-Nitrosoisoquinolin-6-yl)benzamide | 5-Nitroisoquinoline | Benzamide (B126) N-anion | 23% | - | 173–174 |

| 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | 5-Nitroisoquinoline | o-Nitrobenzamide N-anion | 38% | 34% | 242–243 |

| 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea | 5-Nitroisoquinoline | 1,1-Dimethylurea anion | 36% | - | 218–219 |

Data sourced from a study on the SNH amidation of 5-nitroisoquinoline. mdpi.com

Development of Advanced Materials

The unique chemical properties of 5-nitroisoquinoline 2-oxide and its derivatives make them valuable in the field of materials science.

Coatings and Polymers

There is growing interest in the use of 5-nitroisoquinoline derivatives in the development of new coatings and polymers. The chemical characteristics of these compounds may enhance the performance properties of materials, making them suitable for a range of industrial applications. For instance, quinoline (B57606) and its derivatives can be incorporated into polymers to confer ion-exchange properties. scribd.com Additionally, nitric oxide-releasing polymeric coatings have been developed to prevent biofilm formation, highlighting the potential of nitrogen-containing functional groups in material applications. mdpi.com

Organic Semiconductors

Nitroaromatic compounds, while historically less common in organic electronics, are being explored as n-type organic semiconductors. rsc.org The strong electron-withdrawing nature of the nitro group can be harnessed to create materials with desirable electronic properties. rsc.org Derivatives of 5-nitroisoquinoline, such as 5-bromo-8-nitroisoquinoline, have shown promise in the development of advanced materials, including organic semiconductors, due to their distinct electronic characteristics. chemimpex.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5-Nitroisoquinoline (B18046) 2-oxide, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer precise data on the chemical shifts of the atoms in the 5-Nitroisoquinoline 2-oxide structure. In studies of lanthanide nitrate (B79036) complexes with 5-nitroisoquinoline-2-oxide, the proton NMR spectra, particularly of the diamagnetic La³⁺ and Y³⁺ complexes, were instrumental in confirming the coordination of the ligand to the metal ions through the oxygen of the N-O group. researchgate.netias.ac.in

The nitration of isoquinoline (B145761) N-oxide yields a mixture of 5-nitro and 8-nitro isomers. rsc.org A selective NOE experiment was crucial in definitively identifying the 5-nitro position. Irradiation of the doublet at 8.58 ppm (assigned to H4) showed an NOE effect only with the signal at 8.29 ppm (assigned to H3), confirming the nitro group's placement at the 5-position. rsc.org

Analysis of various derivatives of 5-nitroisoquinoline provides further insight into its NMR characteristics. For instance, the ¹H NMR spectrum of N-(5-Nitroisoquinolin-8-yl)benzamide displays characteristic signals, including a singlet for H-1 at 9.70 ppm and doublets for H-3 and H-6 at 8.80 ppm and 8.75 ppm, respectively. mdpi.com The corresponding ¹³C NMR spectrum shows signals for the carbon atoms of the isoquinoline ring and the benzamide (B126) substituent. mdpi.com

Interactive Table: ¹H NMR Chemical Shifts (ppm) for 5-Nitroisoquinoline Derivatives

| Compound | H-1 | H-3 | H-4 | H-6 | H-7 | H-8 | Other Signals | Solvent |

|---|---|---|---|---|---|---|---|---|

| N-(5-Nitroisoquinolin-8-yl)benzamide | 9.70 (s) | 8.80 (d, J=6.1 Hz) | 8.45 (d, J=6.1 Hz) | 8.75 (d, J=8.6 Hz) | 8.17 (d, J=8.6 Hz) | - | 11.09 (br s, NH), 8.13 (d, 2H), 7.69 (t, 1H), 7.64-7.59 (m, 2H) | DMSO-d₆ |

| N-(5-Nitrosoisoquinolin-6-yl)benzamide | 9.41 (br s) | 8.88 (d, J=6.1 Hz) | 9.36-9.33 (m) | - | 8.43 (d, J=9.4 Hz) | 9.36-9.33 (m) | 13.53 (br s, NH), 8.20 (d, 2H), 7.74-7.65 (m, 3H) | CDCl₃ |

| 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | 9.71 (s) | 8.81 (d, J=6.2 Hz) | 8.45 (d, J=6.2 Hz) | 8.79 (d, J=8.4 Hz) | 8.27 (br d) | - | 11.48 (br s, NH), 8.27 (br d, 1H), 8.03-7.95 (m, 2H), 7.87-7.81 (m, 1H) | DMSO-d₆ |

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for 5-Nitroisoquinoline Derivatives

| Compound | C1 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Other Signals | Solvent |

|---|---|---|---|---|---|---|---|---|---|---|---|

| N-(5-Nitroisoquinolin-8-yl)benzamide | 141.8 | 121.3 | 115.1 | 128.3 | 149.4 | 122.2 | 128.5 | 140.5 | 146.3 | 166.8, 133.8, 132.4, 129.8, 128.6 | DMSO-d₆ |

| N-(5-Nitrosoisoquinolin-6-yl)benzamide | 141.5 | 116.4 | 121.0 | 128.4 | 147.6 | 150.6 | 124.3 | 141.5 | 145.7 | 168.5, 133.9, 133.0, 129.6 | CDCl₃ |

Regioselectivity Confirmation via NMR

NMR spectroscopy is pivotal in confirming the regioselectivity of reactions involving this compound. For example, in the synthesis of derivatives, NMR data is used to unequivocally determine the position of substitution on the isoquinoline ring. The distinct coupling patterns and chemical shifts of the aromatic protons provide clear evidence for the location of newly introduced functional groups.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

Functional Group Identification

The IR spectrum of this compound and its complexes reveals key vibrational modes. The N-O stretching frequency, typically observed around 1340 cm⁻¹, experiences a downward shift of approximately 5-8 cm⁻¹ upon complexation with lanthanide nitrates, indicating the coordination of the N-oxide oxygen to the metal ion. ias.ac.in Concurrently, the N-O and C-H out-of-plane vibrations at 840 cm⁻¹ and 739 cm⁻¹, respectively, shift to higher frequencies, further supporting the coordination of the N-O group. ias.ac.in

In a broader context, IR spectroscopy is used to identify characteristic absorption bands for various functional groups. mvpsvktcollege.ac.in For instance, the nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations. libretexts.org The aromatic C-H stretching is typically observed between 3100-3000 cm⁻¹, while C-C in-ring stretching appears in the 1600-1400 cm⁻¹ region. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for Functional Groups in this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-O (N-oxide) | Stretching | ~1340 |

| N-O (N-oxide) | Out-of-plane bending | ~840 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aromatic) | Out-of-plane bending | 900-675 |

| C=C (aromatic) | In-ring stretching | 1600-1585, 1500-1400 |

| NO₂ (nitro) | Asymmetric Stretching | 1550-1475 |

| NO₂ (nitro) | Symmetric Stretching | 1360-1290 |

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides highly accurate mass measurements, which are used to determine the elemental composition of this compound and its derivatives. This technique is crucial for confirming the molecular formula of newly synthesized compounds. rsc.org For example, in the characterization of N-(5-Nitroisoquinolin-8-yl)benzamide, HR-MS analysis yielded a found m/z value of 316.0692 for [M+Na]⁺, which is in close agreement with the calculated value of 316.0693 for C₁₆H₁₁N₃NaO₃. mdpi.com Similarly, for N-(5-Nitrosoisoquinolin-6-yl)benzamide, the found m/z for [M+H]⁺ was 278.0919, matching the calculated value of 278.0924 for C₁₆H₁₂N₃O₂. mdpi.com

Interactive Table: HR-MS Data for 5-Nitroisoquinoline Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|---|

| N-(5-Nitroisoquinolin-8-yl)benzamide | [M+Na]⁺ | 316.0693 | 316.0692 | C₁₆H₁₁N₃NaO₃ |

| N-(5-Nitrosoisoquinolin-6-yl)benzamide | [M+H]⁺ | 278.0924 | 278.0919 | C₁₆H₁₂N₃O₂ |

| 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | [M+Na]⁺ | 361.0543 | 361.0524 | C₁₆H₁₀N₄NaO₅ |

X-ray Diffraction Studies of Derivatives

While direct X-ray diffraction studies on this compound are not extensively reported, the crystal structures of its derivatives and related compounds have been determined. For example, a series of molecular adducts of 5-nitroisoquinoline with aminobenzoic acids have been prepared and characterized using single-crystal X-ray diffraction. grafiati.com These studies reveal the hydrogen-bonding networks and molecular self-assembly in the crystalline state. grafiati.com Specifically, the 1:1 adduct of 2-aminobenzoic acid with 5-nitroisoquinoline has been structurally characterized. grafiati.com Such analyses are invaluable for understanding the three-dimensional structure and intermolecular interactions of these compounds.

Q & A

Basic Research Questions

Q. How is 5-Nitroisoquinoline 2-oxide synthesized and characterized in academic settings?

- Synthesis : The compound is typically synthesized via nitration of isoquinoline followed by oxidation. Reaction conditions (e.g., nitrating agents like HNO₃/H₂SO₄ and oxidizing agents) must be optimized to avoid over-nitration or decomposition. While direct synthesis protocols are not detailed in the provided evidence, analogous procedures for bromination of triazine N-oxides (e.g., using Br₂ with Et₃N or K₂CO₃ as a base) suggest careful control of stoichiometry and reaction time is critical .

- Characterization : Key techniques include melting point analysis (mp 106–110°C, as listed in reagent catalogs) , NMR (¹H/¹³C for structural confirmation), mass spectrometry (for molecular ion verification), and HPLC (for purity assessment). Journals like the Beilstein Journal of Organic Chemistry emphasize rigorous experimental documentation, including full spectral data and reproducibility criteria .

Q. What safety protocols are essential when handling this compound?

- Hazards : The nitro group (-NO₂) is a known structural alert for mutagenicity, even if aromatic N-oxides alone are not inherently DNA-reactive . Decomposition products may include toxic nitrogen oxides (e.g., NO₂, N₂O₅) under high heat or acidic conditions .

- Safety Measures : Use personal protective equipment (gloves, goggles, lab coats), work in a fume hood, and avoid contact with oxidizing agents. Storage should be in airtight containers, away from light and moisture, as recommended in safety data sheets for analogous N-oxides .

Advanced Research Questions

Q. How can Bayesian optimization improve the catalytic hydrogenation of this compound?

- Methodology : Bayesian optimization integrates prior experimental data to efficiently explore parameter spaces (e.g., temperature: 40–80°C, pressure: 1.0–3.0 MPa, flow rates) while minimizing experiments. For hydrogenation to 5-aminoisoquinoline, this approach reduces by-products like azoxy compounds and over-reduced derivatives (e.g., 5-aminotetrahydroisoquinoline). Evidence shows a 99.5% yield achieved in 15 experiments versus 24 required by traditional OVAT (one-variable-at-a-time) methods .

- Key Variables : High hydrogen pressure and temperature favor over-reduction, while low catalytic activity promotes azoxy by-product accumulation. Real-time monitoring of intermediates via GC-MS is advised .

Q. What mechanistic insights explain the competing pathways in this compound hydrogenation?

- Reaction Pathways : The nitro group undergoes stepwise reduction:

- Nitro → Nitroso → Hydroxylamine → Amino .

- Competing condensation of nitroso and hydroxylamine intermediates forms azoxy derivatives.

Q. How do density-functional theory (DFT) methods model the electronic structure of this compound?

- Computational Strategy : Hybrid functionals (e.g., B3LYP) combining exact exchange (Becke88) and gradient-corrected correlation (Lee-Yang-Parr) are recommended for accuracy in thermochemical properties . Basis sets like 6-311+G(d,p) account for polarization and diffuse effects, critical for nitro and N-oxide groups.

- Applications : Predict reaction sites for electrophilic attack (e.g., nitro group reduction) and assess stability under varying pH or solvent conditions .

Q. How should researchers resolve contradictions in mutagenicity studies of aromatic N-oxides?

- Analysis Framework : Conflicting results often arise from co-existing structural alerts (e.g., nitro groups) rather than the N-oxide moiety itself. For this compound, Ames tests with/without metabolic activation (S9 mix) can isolate mutagenic contributions. Regulatory reviews of non-mutagenic N-oxides (lacking nitro or alkylating groups) support this approach .

Q. What spectroscopic and chromatographic methods are optimal for characterizing reaction intermediates?

- Techniques :

- NMR : ¹H/¹³C for tracking nitro-to-amine conversion.

- HPLC-MS : Quantify azoxy by-products and monitor reaction progress.

- XRD : Confirm crystalline purity of isolated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.